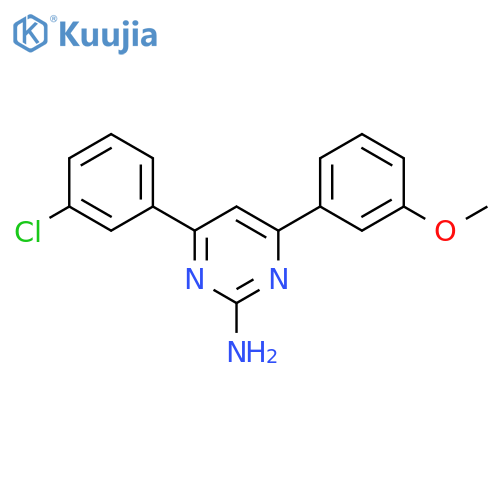

Cas no 1354919-10-0 (4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine)

1354919-10-0 structure

商品名:4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

CAS番号:1354919-10-0

MF:C17H14ClN3O

メガワット:311.765562534332

MDL:MFCD21335551

CID:5179205

4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-(3-chlorophenyl)-6-(3-methoxyphenyl)-

-

- MDL: MFCD21335551

- インチ: 1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21)

- InChIKey: XXFRAPCSOCOMLF-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC(C2=CC=CC(OC)=C2)=CC(C2=CC=CC(Cl)=C2)=N1

4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422396-25g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |

1354919-10-0 | 25g |

€1745.00 | 2025-02-14 | ||

| abcr | AB422396-5 g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |

1354919-10-0 | 5g |

€935.60 | 2023-04-24 | ||

| abcr | AB422396-1g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |

1354919-10-0 | 1g |

€467.00 | 2025-02-14 | ||

| abcr | AB422396-10 g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |

1354919-10-0 | 10g |

€1177.00 | 2023-04-24 | ||

| abcr | AB422396-1 g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |

1354919-10-0 | 1g |

€467.00 | 2023-04-24 | ||

| abcr | AB422396-5g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |

1354919-10-0 | 5g |

€935.60 | 2025-02-14 | ||

| abcr | AB422396-10g |

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |

1354919-10-0 | 10g |

€1177.00 | 2025-02-14 |

4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1354919-10-0 (4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354919-10-0)4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):277.0/554.0/697.0/1034.0